Rufloxacinhydrochlorid
Übersicht
Beschreibung
Rufloxacin hydrochloride is a fluoroquinolone antibiotic known for its efficacy in treating bacterial infections. It is commonly used to treat respiratory infections and uncomplicated cystitis. Rufloxacin hydrochloride is marketed under various brand names, including Ruflox, Monos, Qari, Tebraxin, Uroflox, and Uroclar .
Wissenschaftliche Forschungsanwendungen
Rufloxacinhydrochlorid wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der bakteriellen DNA-Gyrase und Topoisomerase IV, die für die DNA-Replikation, -Transkription und -Reparatur unerlässlich sind. Durch die Hemmung dieser Enzyme verhindert this compound, dass sich die bakterielle DNA entwindet und dupliziert, was zum Absterben der Bakterienzellen führt .
Wirkmechanismus
Rufloxacin hydrochloride is a fluoroquinolone antibiotic with a broad antibacterial spectrum, including Gram-positive and Gram-negative bacteria . This article will delve into the mechanism of action of Rufloxacin hydrochloride, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Rufloxacin hydrochloride primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these targets, Rufloxacin hydrochloride disrupts these processes, leading to bacterial cell death .
Mode of Action
Rufloxacin hydrochloride acts as a specific inhibitor of bacterial DNA gyrase and topoisomerase IV . It binds to these enzymes and prevents them from supercoiling and relaxing DNA, which is a crucial step in DNA replication. This inhibition disrupts the bacterial cell’s ability to replicate and repair its DNA, leading to cell death .
Biochemical Pathways
As a fluoroquinolone antibiotic, it is known to interfere with the dna replication process in bacteria by inhibiting dna gyrase and topoisomerase iv . This disruption in DNA replication leads to cell death and thus, the elimination of the bacterial infection.
Pharmacokinetics
A study on healthy volunteers showed that rufloxacin has interesting pharmacokinetic properties . The parameters of the model and the mean renal clearance values indicated some departure from linearity in Rufloxacin kinetics . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Rufloxacin hydrochloride.
Result of Action
The primary result of Rufloxacin hydrochloride’s action is the death of bacterial cells due to the disruption of DNA replication . This leads to the effective treatment of infections caused by susceptible bacteria. Rufloxacin hydrochloride is indicated in the treatment of susceptible respiratory infections and uncomplicated cystitis .
Biochemische Analyse
Biochemical Properties
Rufloxacin hydrochloride interacts with bacterial DNA gyrase and topoisomerase IV . These enzymes are critical for DNA replication, transcription, and repair in bacteria. By inhibiting these enzymes, Rufloxacin hydrochloride prevents bacterial DNA from unwinding and duplicating, thereby inhibiting bacterial growth and reproduction .
Cellular Effects
Rufloxacin hydrochloride exerts its effects on various types of cells, primarily bacterial cells. It disrupts the function of bacterial cells by inhibiting key enzymes involved in DNA replication and transcription . This leads to the death of the bacterial cells and the resolution of the infection .
Molecular Mechanism
The molecular mechanism of Rufloxacin hydrochloride involves the inhibition of bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication and transcription. By binding to these enzymes, Rufloxacin hydrochloride prevents them from carrying out their normal functions, leading to the inhibition of bacterial growth and reproduction .
Temporal Effects in Laboratory Settings
Like other antibiotics, its effectiveness may decrease over time due to the development of bacterial resistance .
Dosage Effects in Animal Models
In animal models, the effects of Rufloxacin hydrochloride have been observed to vary with dosage . In a study on Mycobacterium tuberculosis infections in mice and guinea pigs, Rufloxacin showed some protective effects .
Metabolic Pathways
As a quinolone antibiotic, it is likely metabolized in the liver and excreted through the kidneys .
Transport and Distribution
Like other quinolone antibiotics, it is likely distributed throughout the body via the bloodstream after oral administration .
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with enzymes in the bacterial cytoplasm .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Rufloxacinhydrochlorid umfasst mehrere Schritte. Eine Methode beinhaltet die Reduktion eines Chinolondisulfids, gefolgt von einer Cyclisierung in einem basischen Medium und anschließender Hydrolyse . Eine andere Methode beinhaltet die Verwendung von Ethylalkohol, Wasser, Ammoniumchlorid, Eisenpulver und verdünnter Salzsäure, gefolgt von Erhitzen zum Rückfluss .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound wurde optimiert, um die Produktionskosten zu senken und die Ausbeute zu erhöhen. Verbesserungen im zweiten und sechsten Schritt des traditionellen Verfahrens wurden vorgenommen, um Probleme wie niedrige Ausbeute, hohe Kosten und Umweltverschmutzung zu beheben .
Analyse Chemischer Reaktionen
Reaktionstypen: Rufloxacinhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Reduktion: Die Reduktion von Chinolondisulfid zu 2-Mercaptoethylchinolon ist ein Schlüsselschritt in seiner Synthese.
Substitution: Die Verbindung kann unter bestimmten Bedingungen Substitutionsreaktionen mit verschiedenen Reagenzien eingehen.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind oxidierte DNA-Basen und cyclisierte Chinolonderivate .
Vergleich Mit ähnlichen Verbindungen
Rufloxacinhydrochlorid gehört zur Klasse der Fluorchinolon-Antibiotika, zu der auch andere Verbindungen wie Ofloxacin, Ciprofloxacin und Levofloxacin gehören. Im Vergleich zu diesen ähnlichen Verbindungen hat this compound einzigartige Eigenschaften:
Ofloxacin: Ähnlicher Wirkmechanismus, unterscheidet sich jedoch in seiner chemischen Struktur und Pharmakokinetik.
Ciprofloxacin: Potenter gegen ein breiteres Spektrum an Bakterien, kann aber andere Nebenwirkungsprofile aufweisen.
Levofloxacin: Bekannt für seine hohe Bioverfügbarkeit und Wirksamkeit gegen Atemwegsinfektionen.
This compound zeichnet sich durch seine spezifische Hemmung der bakteriellen DNA-Gyrase und Topoisomerase IV aus, wodurch es besonders wirksam gegen bestimmte Bakterienstämme ist .
Eigenschaften
IUPAC Name |
7-fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S.ClH/c1-19-2-4-20(5-3-19)14-12(18)8-10-13-16(14)25-7-6-21(13)9-11(15(10)22)17(23)24;/h8-9H,2-7H2,1H3,(H,23,24);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQOADBMXVRBNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C4=C2SCCN4C=C(C3=O)C(=O)O)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
101363-10-4 (Parent) | |
Record name | Rufloxacin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106017087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0045709 | |
Record name | Rufloxacin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106017-08-7 | |
Record name | 7H-Pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106017-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rufloxacin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106017087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rufloxacin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-fluoro-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]thiazino[2,3,4-ij]quinoline-6-carboxylic acid monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RUFLOXACIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1643374N6L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.